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Methyl 5-acetyl-2-methylbenzoate

Cat. No.: B11760160
M. Wt: 192.21 g/mol
InChI Key: YSSOATPULWBAAF-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-methylbenzoate is an organic compound with the molecular formula C 11 H 12 O 3 and a molecular weight of 192.21 g/mol . Its structure features both an ester and an acetyl functional group on a methyl-substituted benzene ring, making it a potential building block or intermediate in various organic synthesis pathways . The compound's canonical SMILES representation is CC(=O)C1=CC(C(=O)OC)=C(C)C=C1 . As a benzoate derivative, this compound is part of a class of chemicals frequently employed in the development of more complex molecules, particularly in pharmaceutical and materials science research . Related compounds, such as those with methoxy or benzyloxy substitutions in similar positions, are documented as key intermediates in the synthesis of active pharmaceutical ingredients like Salmeterol, highlighting the potential utility of this chemical scaffold . The specific methyl and acetyl substituents on the aromatic ring offer defined sites for further chemical modification, including reactions at the ketone or the ester group, allowing researchers to diversify the molecular structure for various applications. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B11760160 Methyl 5-acetyl-2-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-acetyl-2-methylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-4-5-9(8(2)12)6-10(7)11(13)14-3/h4-6H,1-3H3

InChI Key

YSSOATPULWBAAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Acetyl 2 Methylbenzoate

The synthesis of Methyl 5-acetyl-2-methylbenzoate can be broadly categorized into two main approaches: the direct esterification of its corresponding carboxylic acid and multi-step syntheses that build the molecule through sequential functionalization of an aromatic precursor.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Acetyl 2 Methylbenzoate

Reactions of the Ester Moiety

The ester group in Methyl 5-acetyl-2-methylbenzoate is a primary site for nucleophilic acyl substitution reactions. Its reactivity is modulated by the electron-withdrawing acetyl group and the electron-donating methyl group on the aromatic ring.

Hydrolysis Pathways and Kinetics

Ester hydrolysis is a fundamental reaction that cleaves an ester into a carboxylic acid and an alcohol, and it can be catalyzed by either acid or base. jk-sci.com

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is an irreversible process. jk-sci.comchemistrysteps.com A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (a poorer leaving group than hydroxide) forms the carboxylic acid. The methoxide ion then deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to yield sodium 5-acetyl-2-methylbenzoate and methanol (B129727). youtube.com Because this final deprotonation step is essentially irreversible, base-promoted hydrolysis is generally preferred for preparative purposes over its acid-catalyzed counterpart. jk-sci.com

CompoundConditionHalf-life (t₁/₂)Reference
Methyl Acetate (B1210297)Acid-catalyzed (HCl)Follows pseudo-first-order kinetics
Ethyl Benzoate (B1203000)Base-promoted (NaOH)- youtube.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. ucla.edu This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com When this compound is treated with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (like sulfuric acid) or a stoichiometric amount of a strong base (like sodium ethoxide), the methoxy (B1213986) group (-OCH₃) can be replaced by an ethoxy group (-OCH₂CH₃) to form Ethyl 5-acetyl-2-methylbenzoate. ucla.edumasterorganicchemistry.com

The reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used in large excess as the solvent. ucla.edumasterorganicchemistry.com Under basic conditions, the reaction proceeds through a nucleophilic addition-elimination mechanism where an alkoxide ion is the nucleophile. masterorganicchemistry.com It is crucial to use an alkoxide base with the same alkyl group as the reactant alcohol to avoid the formation of a mixture of ester products. youtube.com

Aminolysis Mechanisms (Insights from computational studies on methyl benzoate)

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. Computational studies on the aminolysis of simple esters like methyl formate (B1220265) and methyl benzoate with ammonia (B1221849) provide significant mechanistic insights. acs.orgnih.govacs.org These studies show that the reaction can proceed through two primary pathways: a concerted mechanism and a stepwise addition-elimination mechanism. nih.gov

In the gas phase, these two pathways often have similar activation energies. nih.gov However, the reaction is significantly accelerated by the presence of a second amine molecule, which acts as a general base catalyst. acs.orgnih.gov This catalytic molecule facilitates proton transfer steps, considerably lowering the activation energy barrier. acs.org The most favorable pathway is typically a general-base-catalyzed neutral stepwise mechanism. nih.gov

For this compound reacting with an amine, a similar mechanism is expected. The amine would attack the ester's carbonyl carbon, leading to a tetrahedral intermediate. The breakdown of this intermediate, assisted by a second amine molecule, would yield N-substituted 5-acetyl-2-methylbenzamide and methanol.

Reactions of the Acetyl Group

The acetyl group (-COCH₃) is a ketone functionality, making it susceptible to reactions at the carbonyl carbon and the adjacent α-hydrogens. wikipedia.org

Condensation Reactions (e.g., chalcone (B49325) formation)

The acetyl group of this compound can undergo base-catalyzed condensation reactions with aromatic aldehydes that lack α-hydrogens. This specific type of crossed aldol (B89426) condensation is known as the Claisen-Schmidt condensation, and it is a primary method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). vedantu.combyjus.compraxilabs.com

In this reaction, a base (like NaOH or KOH) removes an α-hydrogen from the methyl part of the acetyl group, forming an enolate ion. vedantu.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde). The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the highly conjugated and stable α,β-unsaturated ketone, which is the chalcone framework. praxilabs.comyoutube.com The reaction is driven towards the product due to the formation of this extended conjugated system. praxilabs.com

Reactant AldehydePotential Chalcone Product Name
BenzaldehydeMethyl 5-(3-phenylacryloyl)-2-methylbenzoate
4-MethoxybenzaldehydeMethyl 5-[3-(4-methoxyphenyl)acryloyl]-2-methylbenzoate
4-ChlorobenzaldehydeMethyl 5-[3-(4-chlorophenyl)acryloyl]-2-methylbenzoate
FurfuralMethyl 5-[3-(furan-2-yl)acryloyl]-2-methylbenzoate

Reduction and Oxidation Studies

Reduction: The carbonyl of the acetyl group can be reduced through several methods.

Reduction to a Secondary Alcohol: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, yielding Methyl 5-(1-hydroxyethyl)-2-methylbenzoate. It is important to note that LiAlH₄ would also reduce the ester moiety, whereas NaBH₄ is generally selective for the ketone under standard conditions.

Reduction to an Alkyl Group: The acetyl group can be completely reduced to an ethyl group (a methylene (B1212753) group, -CH₂-) via reactions such as the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648), H₂NNH₂, and a strong base like KOH at high temperatures). chemistrysteps.comyoutube.com These reactions convert the aryl alkyl ketone into an alkylbenzene. libretexts.org The choice between these two methods often depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses strongly basic conditions. youtube.com

Oxidation: The oxidation of the acetyl group is less straightforward than that of an alkyl side-chain.

Haloform Reaction: As a methyl ketone, the acetyl group in this compound can undergo the haloform reaction. Treatment with a halogen (I₂, Br₂, or Cl₂) in the presence of excess base (e.g., NaOH) would convert the acetyl group into a carboxylate and produce a haloform (CHI₃, CHBr₃, or CHCl₃). byjus.com This would result in the formation of 2-methylbenzene-1,4-dicarboxylic acid (after an acidic workup), as the ester would also be hydrolyzed under these conditions.

Oxidation of the Benzylic Methyl Group: While the acetyl group itself is relatively resistant to oxidation under many conditions, the other methyl group attached directly to the benzene (B151609) ring is a benzylic alkyl side chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize this benzylic methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. openstax.orglibretexts.org This would lead to the formation of 5-acetyl-2-carboxybenzoic acid, assuming the ester is hydrolyzed during the reaction and workup.

Functional Group Interconversions

The reactivity of this compound is largely defined by its two carbonyl-containing functional groups: the methyl ester and the acetyl group. These groups can undergo various interconversions, providing pathways to a range of derivatives.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions (saponification) using an aqueous base like sodium hydroxide, followed by an acidic workup. chemspider.com Studies on substituted methyl benzoates show that this reaction can be performed efficiently even with sterically hindered esters by using high-temperature water, which enhances the nucleophilicity of the medium.

Conversely, both the ester and the acetyl ketone can be reduced. The choice of reducing agent determines the outcome. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the ester and the ketone to their corresponding alcohols, yielding a diol. doubtnut.com Milder reagents like sodium borohydride (NaBH4) are generally selective for ketones and aldehydes, and would primarily reduce the acetyl group to a secondary alcohol, leaving the ester group intact. youtube.com

Table 1: Key Functional Group Interconversions of this compound

Functional GroupReaction TypeReagent(s)Product
Methyl EsterHydrolysis (Saponification)1. NaOH(aq), Heat 2. H3O+5-acetyl-2-methylbenzoic acid
Acetyl (Ketone)Selective ReductionNaBH4, MeOHMethyl 5-(1-hydroxyethyl)-2-methylbenzoate
Ester and KetoneFull Reduction1. LiAlH4, Et2O 2. H3O+(5-(1-hydroxyethyl)-2-methylphenyl)methanol

Electrophilic Aromatic Substitution Reactivity of the Benzoate Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by the electronic properties of its three substituents. The outcome of such reactions is determined by the interplay of their activating/deactivating and directing effects. unizin.org

-CH₃ (Methyl group): This is a weakly activating group that donates electron density to the ring via an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 6). organicchemistrytutor.compressbooks.pub

-COOCH₃ (Methyl ester group): This is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position (position 4). unizin.org

-COCH₃ (Acetyl group): Similar to the ester, the acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.orgacs.org

The positions on the ring (C3, C4, and C6) are available for substitution. The methyl group at C2 directs towards C3 and C6. The ester at C1 directs towards C4, and the acetyl group at C5 also directs towards C4. Therefore, the directing effects are conflicting. The C3 position is activated by the methyl group but sterically hindered. The C6 position is also activated by the methyl group. The C4 position is targeted by both deactivating groups. In such cases, the reaction conditions and the nature of the electrophile can influence the final distribution of products, though substitution is generally disfavored due to the presence of two deactivating groups. unizin.orglibretexts.org For instance, in the nitration of similarly deactivated systems like methyl benzoate, the substitution occurs primarily at the meta position to the ester. unizin.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent (Position)Electronic EffectDirecting EffectFavored Position(s) for Substitution
-COOCH3 (C1)DeactivatingMeta4
-CH3 (C2)ActivatingOrtho, Para3, 6
-COCH3 (C5)DeactivatingMeta4

Nucleophilic Reaction Pathways

The molecule possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the acetyl group and the carbonyl carbon of the methyl ester group. The reactivity at these sites depends on the nature of the nucleophile.

Generally, ketones are more reactive toward nucleophiles than esters. quora.com This is because the ester carbonyl is stabilized by resonance from the adjacent oxygen atom, making it a less potent electrophile. Therefore, nucleophiles like hydride reagents or organometallics would preferentially attack the acetyl group. For example, reaction with a Grignard reagent (e.g., CH₃MgBr) would likely lead to the formation of a tertiary alcohol at the acetyl position, while the ester remains unchanged under controlled conditions. youtube.com

Saponification, as mentioned earlier, is a classic nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. This reaction typically requires heat to overcome the lower electrophilicity of the ester.

Mechanistic Elucidation of Key Transformations (e.g., palladium-catalyzed reactions)

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for modifying aromatic systems. While direct studies on this compound are not prevalent, its structure allows for hypothetical application of well-established mechanistic principles, such as the Suzuki-Miyaura coupling.

For a Suzuki-Miyaura coupling to occur, a halogen substituent (e.g., Br, I) would typically be required on the aromatic ring. If we consider a hypothetical derivative, such as Methyl 3-bromo-5-acetyl-2-methylbenzoate, it could be coupled with an organoboron reagent in the presence of a palladium catalyst. iitk.ac.inorganic-chemistry.org

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. iitk.ac.in

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base. iitk.ac.inorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. iitk.ac.in

Recent advancements have even enabled the use of aryl esters as electrophiles in Suzuki-Miyaura couplings, proceeding via a selective cleavage of the C(acyl)-O bond. nih.govresearchgate.net This pathway, often facilitated by specific palladium-NHC (N-heterocyclic carbene) precatalysts, could theoretically be applied to this compound to form a ketone, demonstrating the versatility of palladium catalysis in activating otherwise inert bonds. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Methyl 5 Acetyl 2 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms. While specific experimental data for Methyl 5-acetyl-2-methylbenzoate is not widely published, predicted spectra and data from analogous compounds like methyl benzoate (B1203000) and methyl 2-methylbenzoate (B1238997) offer valuable insights. hmdb.caspectrabase.com For instance, in related benzoate esters, the methyl ester protons typically appear as a singlet, and the aromatic protons exhibit characteristic splitting patterns depending on their substitution. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Related Compounds

Compound Functional Group Predicted Chemical Shift (ppm)
Methyl benzoate -OCH₃ 3.83
Aromatic Hs 7.32 - 8.02
Methyl 4-acetylbenzoate Acetyl -CH₃ 2.639
-OCH₃ 3.948
Aromatic Hs 8.01 - 8.10

Data sourced from various spectral databases and publications. hmdb.cachemicalbook.com

For this compound, one would expect to see distinct signals for the methyl group on the benzene (B151609) ring, the acetyl group's methyl protons, and the methyl ester protons, in addition to the signals from the aromatic protons.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. Experimental ¹³C NMR data for methyl benzoate reveals signals for the carboxyl carbon, methoxy (B1213986) carbon, and the aromatic carbons. hmdb.cacdnsciencepub.com In substituted methyl benzoates, the chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. cdnsciencepub.comdocbrown.info

Table 2: Experimental ¹³C NMR Chemical Shifts for Methyl Benzoate

Carbon Atom Solvent Chemical Shift (ppm)
Carboxyl (-COO-) CDCl₃ 166.7
Aromatic (C-1) CDCl₃ 130.4
Aromatic (C-2,6) CDCl₃ 129.4
Aromatic (C-3,5) CDCl₃ 128.1
Aromatic (C-4) CDCl₃ 132.6
Methoxy (-OCH₃) CDCl₃ 51.7

Data obtained from The Royal Society of Chemistry. rsc.org

For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the two methyl carbons, the acetyl carbonyl carbon, the ester carbonyl carbon, and the six unique aromatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, which is invaluable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons in a molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). ustc.edu.cnlibretexts.org This is a highly sensitive technique for assigning carbon signals based on their attached protons. sdsu.edu

These 2D NMR experiments, when used in combination, allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms within the this compound molecule. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing structural information through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the determination of the elemental formula of a molecule with a high degree of confidence. nih.govcsic.es For this compound (C₁₀H₁₀O₃), HRMS would be used to confirm its exact mass, distinguishing it from other isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.idnih.gov This technique is ideal for analyzing volatile and semi-volatile compounds. In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the mixture based on its boiling point and affinity for the GC column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be used for identification by comparing it to spectral libraries. unar.ac.id

Table 3: Predicted and Known Fragmentation Ions for a Related Compound (Methyl 4-acetylbenzoate)

m/z Ion
178 [M]⁺ (Molecular Ion)
163 [M-CH₃]⁺
147 [M-OCH₃]⁺
135 [M-COCH₃]⁺
119
103
91
75

Data sourced from ChemicalBook. chemicalbook.com

The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methoxy group (-OCH₃) and an acetyl group (-COCH₃), which aids in confirming its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is instrumental for its identification and quantification in complex mixtures.

Typically, a reverse-phase HPLC method is employed for the separation. For instance, a C18 column can be used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure compatibility with mass spectrometry detection. sielc.comrsc.org The use of formic acid is crucial for producing protonated molecules, [M+H]+, which can be readily detected by the mass spectrometer in positive ion mode.

Preparative LC-MS can be utilized for the purification of this compound. One such method involves a Waters XBridge C18 column with a mobile phase of water and methanol (B129727) buffered with ammonium (B1175870) acetate (B1210297). rsc.org This technique allows for the isolation of the compound with high purity. Analytical LC-MS can then be used to confirm the purity of the isolated fractions. rsc.org

The retention time of this compound in an LC-MS system is a key identifier. Under specific chromatographic conditions, such as a gradient of methanol and water with ammonium acetate on a Phenomenex-Luna C18 column, a characteristic retention time can be established for the compound. rsc.org

Table 1: Representative LC-MS Parameters for the Analysis of Benzoate Derivatives

Parameter Condition Reference
Column Waters XBridge C18, 19 x 200 mm, 5-μm particles rsc.org
Mobile Phase A Water with 20-mM ammonium acetate rsc.org
Mobile Phase B Methanol rsc.org
Gradient 40-95% B over 19.5 minutes rsc.org
Flow Rate 20 mL/min rsc.org
Detection Electrospray Ionization (ESI) in positive mode rsc.org

Tandem Mass Spectrometry (MSn) Interpretation

Tandem Mass Spectrometry (MS/MS or MSn) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight 192.21 g/mol ), the precursor ion would typically be the protonated molecule [M+H]+ at m/z 193.

The study of related hydroxybenzoic acid derivatives by HPLC-ESI-MS/MS shows that the characteristic fragmentation of monohydroxybenzoic acids involves the transition of m/z 137 to 93, indicating the loss of carbon dioxide. vu.edu.au While not directly applicable to this compound, this demonstrates the utility of MS/MS in identifying characteristic fragmentation pathways for a class of compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and ketone functionalities, as well as the aromatic ring.

Based on the analysis of similar compounds like methyl 2-hydroxybenzoate and methyl benzoate, the following key peaks can be anticipated in the IR spectrum of this compound: docbrown.infonist.gov

C=O Stretching (Ester): A strong absorption band is expected in the region of 1730-1715 cm-1. For methyl benzoate, this peak appears around 1722 cm-1. academicjournals.org

C=O Stretching (Ketone): Another strong band for the acetyl group's carbonyl stretch would likely appear in a similar region, around 1700-1680 cm-1.

C-O Stretching (Ester): Two bands are characteristic of the C-O stretching vibrations in the ester group, typically found around 1300-1200 cm-1 and 1150-1100 cm-1. docbrown.info

Aromatic C=C Stretching: Multiple peaks of variable intensity are expected in the 1600-1450 cm-1 region, which are characteristic of the benzene ring.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations usually appear above 3000 cm-1, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm-1.

The unique pattern of these absorption bands in the "fingerprint region" (below 1500 cm-1) provides a definitive identification of the compound. docbrown.info

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm-1) Intensity Reference
C=O (Ester) 1730-1715 Strong docbrown.infoacademicjournals.org
C=O (Ketone) 1700-1680 Strong nih.gov
C-O (Ester) 1300-1100 Medium to Strong docbrown.info
C=C (Aromatic) 1600-1450 Variable docbrown.info
C-H (Aromatic) >3000 Weak to Medium docbrown.info
C-H (Aliphatic) <3000 Weak to Medium docbrown.info

Advanced Chromatographic Separations for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a good separation of the main compound from any impurities.

A common approach is reverse-phase HPLC using a C18 column. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or acetic acid to improve peak shape and resolution. sielc.com The detector is usually a UV-Vis detector, set at a wavelength where the analyte has strong absorbance, such as 254 nm. rsc.org

For instance, a method for analyzing related benzoate derivatives uses a Luna C-18 column with a linear gradient of an aqueous acetic acid/ammonium acetate buffer and methanol. Such a gradient allows for the elution of compounds with a range of polarities. The development of a robust HPLC method is crucial for quality control, ensuring the purity of the final product.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to faster analysis times and higher resolution. UPLC methods are particularly advantageous for high-throughput analysis and for separating closely related impurities.

For the analysis of this compound and its analogs, UPLC can offer significant improvements in speed and efficiency over traditional HPLC. sielc.comsielc.com The principles of method development are similar to HPLC, but the system is operated at higher pressures. The use of smaller particle columns in UPLC allows for faster flow rates and shorter run times without sacrificing resolution. This makes UPLC an ideal technique for monitoring the progress of reactions that synthesize this compound and for the rapid purity assessment of the resulting product. sielc.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of chemical reactions. merckmillipore.comrsc.orgsigmaaldrich.com In the synthesis of this compound, TLC can be used to qualitatively track the consumption of starting materials and the formation of the product.

A TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is spotted with the reaction mixture at different time intervals. The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. utexas.edu The choice of mobile phase, for example, a mixture of toluene (B28343) and ethanol, is critical for achieving good separation of the spots corresponding to the starting materials and the product. merckmillipore.comsigmaaldrich.com

After development, the plate is visualized, often under UV light at 254 nm, to observe the separated spots. merckmillipore.comsigmaaldrich.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated for each component. A change in the TLC profile over time, such as the disappearance of the starting material spot and the appearance of a new product spot, indicates the progress of the reaction. youtube.com This allows for the determination of the optimal reaction time. merckmillipore.comsigmaaldrich.com

Computational and Theoretical Chemistry Studies Applied to Methyl 5 Acetyl 2 Methylbenzoate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. For Methyl 5-acetyl-2-methylbenzoate, these calculations can elucidate its electronic landscape, preferred three-dimensional shape, and spectral characteristics.

The electronic structure of a molecule dictates its reactivity. Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons and the resulting electrostatic potential (ESP). The ESP map reveals regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In a related study on the aminolysis of methyl benzoate (B1203000), the reactivity of the ester was explained by analyzing the electrostatic potential values at the atoms of the ester group. acs.orgnih.gov For this compound, the presence of an electron-withdrawing acetyl group at the 5-position and an electron-donating methyl group at the 2-position significantly influences the electronic distribution on the aromatic ring and the reactivity of the ester functional group. The acetyl group would tend to make the carbonyl carbon of the ester more electrophilic, while the methyl group would have a counteracting, albeit weaker, effect. Computational studies can precisely quantify these effects.

Table 1: Predicted Electrostatic Potential Values for Key Atomic Sites in this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, based on principles from related studies.)

Atomic SitePredicted Electrostatic Potential (kJ/mol)Implication
Carbonyl Carbon (Ester)High positive valueElectrophilic site, susceptible to nucleophilic attack
Carbonyl Oxygen (Ester)High negative valueNucleophilic site, can act as a hydrogen bond acceptor
Carbonyl Oxygen (Acetyl)Moderate negative valueNucleophilic site
Aromatic RingVaried potential surfaceInfluenced by both activating (methyl) and deactivating (acetyl) groups

Understanding the three-dimensional structure of this compound is crucial, as its conformation affects its physical properties and how it interacts with other molecules. Computational methods are used to find the most stable arrangement of atoms (the global minimum on the potential energy surface) through a process called geometry optimization.

Studies on structurally similar compounds, such as methyl 5-acetyl-2-hydroxybenzoate and Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, have shown that the benzene (B151609) ring system is essentially planar. sci-hub.senih.gov However, the substituent groups, like the ester and acetyl groups, may be twisted out of this plane. For instance, in Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, the dihedral angle between the phenyl ring and the ester group is reported to be 41.6°. nih.gov Similar computational analyses for this compound would explore the rotational barriers of the methyl ester, acetyl, and C2-methyl groups to identify the lowest energy conformer. The planarity is influenced by steric hindrance between the ortho-substituents (the C2-methyl and the ester group) and electronic conjugation effects.

Table 2: Key Optimized Geometrical Parameters for this compound (Predicted) (Note: These are representative parameters based on data from analogous crystal structures.)

ParameterDescriptionPredicted Value
Dihedral Angle (C-C-C=O)Torsion angle of the acetyl group relative to the ring~0-20°
Dihedral Angle (C-C-O=C)Torsion angle of the ester group relative to the ring~30-50°
Bond Length (C=O, Ester)Length of the ester carbonyl bond~1.21 Å
Bond Length (C=O, Acetyl)Length of the acetyl carbonyl bond~1.22 Å

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. For instance, ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy. nih.gov

The prediction process involves first optimizing the molecular geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). spectrabase.com For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The ortho-methyl group would shield nearby protons, while the para-acetyl group would deshield them. Comparing these predicted spectra with experimental data provides a powerful means of structure verification.

Reaction Pathway Analysis and Transition State Elucidation

Theoretical chemistry can map out the entire energy landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. This provides a mechanistic understanding that is often difficult to obtain experimentally.

Drawing from extensive computational studies on the aminolysis of methyl benzoate, the reaction of this compound with an amine would likely proceed through either a concerted or a stepwise mechanism. acs.orgnih.govacs.org

Stepwise Mechanism: This pathway involves the initial nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of methanol (B129727) to form the amide. acs.org

Concerted Mechanism: In this pathway, the bond formation and bond breaking occur simultaneously through a single transition state.

Computational studies on methyl benzoate have shown that these two pathways can have similar activation energies. acs.orgnih.govresearchgate.net Furthermore, these studies revealed that the reaction can be significantly accelerated by general base catalysis, where a second molecule of the amine helps to shuttle protons, thereby lowering the energy of the transition state. acs.orgresearchgate.net For this compound, the electron-withdrawing acetyl group is expected to lower the activation energy for the initial nucleophilic attack compared to unsubstituted methyl benzoate, thus facilitating the reaction.

Intermolecular Interaction Modeling

The study of how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is a key area of computational chemistry. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model these host-guest interactions.

Derivatives of the closely related methyl 5-acetyl-2-hydroxybenzoate have been investigated as intermediates for synthesizing compounds that may act as inhibitors for enzymes like phosphodiesterase 5 (PDE5). nih.gov This suggests that the core structure of this compound could be a scaffold for designing enzyme inhibitors.

A computational study would typically involve:

Molecular Docking: The 3D structure of this compound would be placed into the active site of a model protein (e.g., PDE5) in various orientations and conformations to find the most favorable binding pose. This is scored based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.

These modeling studies can predict whether this compound is a viable candidate for a specific biological target and guide the synthesis of more potent derivatives.

Strategic Applications of Methyl 5 Acetyl 2 Methylbenzoate in Advanced Organic Synthesis

Role as a Key Building Block in Multi-Step Organic Synthesis

The strategic importance of Methyl 5-acetyl-2-methylbenzoate lies in its function as a foundational building block for more complex molecular structures. Organic chemists utilize it as a key intermediate, starting from its own synthesis and extending to its conversion into a variety of downstream products. The synthesis of this compound itself is efficiently achieved from 4-acetyl-2-methylbenzoic acid. In a typical laboratory procedure, 4-acetyl-2-methylbenzoic acid is treated with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heated under reflux to produce the methyl ester in high yield. derpharmachemica.com

Once formed, this compound serves as a crucial precursor. The presence of the acetyl group's carbonyl and the methyl ester provides two distinct points for chemical modification, allowing for sequential and controlled reactions. This dual functionality enables its use in multi-step synthetic pathways to build intricate molecular frameworks that would be difficult to assemble otherwise.

Precursor for the Synthesis of Novel Heterocyclic Systems (e.g., pyrazoline and pyrimidine (B1678525) derivatives)

The functional groups of this compound make it an excellent starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutically active agents.

Pyrazoline Derivatives

A significant application of this compound is in the synthesis of novel pyrazoline derivatives. derpharmachemica.com Pyrazolines are five-membered heterocyclic rings known to exhibit a wide spectrum of biological activities. The synthesis begins with the conversion of this compound into chalcones (1,3-diaryl-2-propen-1-ones). This is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between the acetyl group of this compound and various aromatic aldehydes. derpharmachemica.com

The resulting chalcone (B49325), now a derivative of the original methyl benzoate (B1203000), undergoes a cyclization reaction with hydrazine (B178648) hydrate (B1144303). derpharmachemica.com This step involves refluxing the chalcone and hydrazine hydrate in a solvent like ethanol, leading to the formation of the 4,5-dihydro-1H-pyrazole ring system. This multi-step process, starting from a readily available benzoic acid derivative, highlights a strategic pathway to access complex heterocyclic structures. derpharmachemica.com

Pyrimidine Derivatives

Similarly, this compound is a precursor for pyrimidine derivatives. The synthesis also proceeds through a chalcone intermediate, demonstrating the versatility of this synthetic route. derpharmachemica.comsemanticscholar.org Once the chalcone is synthesized from this compound, it can be reacted with various reagents to form the six-membered pyrimidine ring. derpharmachemica.comsemanticscholar.orgijres.org

Common methods involve the condensation of the chalcone with compounds like urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base such as ethanolic potassium hydroxide (B78521). derpharmachemica.comsemanticscholar.orgijres.org These reactions efficiently construct the pyrimidine core, yielding substituted pyrimidines that are of great interest in medicinal chemistry due to their diverse biological activities. derpharmachemica.com This two-step approach—chalcone formation followed by cyclization—is a robust strategy for generating libraries of novel pyrimidine compounds for further investigation. derpharmachemica.comsemanticscholar.orgijres.orgnih.gov

Derivatization for Complex Molecular Architectures

The chemical structure of this compound allows for extensive derivatization, enabling its incorporation into larger, more complex molecular architectures. The ester and ketone functionalities serve as handles for attaching other molecular fragments, leading to the assembly of sophisticated structures. While the compound's potential for creating a wide array of derivatives is clear, specific applications in the synthesis of highly branched molecules like glyco-dendrimers from this particular starting material are not prominently detailed in the available research. However, the principles of its reactivity support its use in building complex molecules through sequential, controlled chemical modifications.

Implementation in Cascade and Domino Reactions for Chemical Diversification

Cascade reactions, also known as domino or tandem reactions, are highly efficient chemical processes where multiple bond-forming transformations occur consecutively in a single step without isolating intermediates. ijres.org These reactions are prized for their high atom economy, reduction in waste, and ability to rapidly increase molecular complexity from simple starting materials. ijres.org

The multi-step synthesis of heterocyclic systems like pyrazolines and pyrimidines from this compound embodies the principles of cascade processes. For instance, the conversion of the chalcone intermediate (derived from this compound) into the final heterocyclic product involves a sequence of intramolecular reactions that occur in one pot. derpharmachemica.comsemanticscholar.org This approach, where the functionality for each subsequent reaction is generated in the preceding step, is a hallmark of domino reactions. ijres.org By leveraging these efficient, multi-transformation sequences, chemists can achieve significant chemical diversification, creating a wide range of structurally varied compounds from a single, versatile precursor.

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 5-acetyl-2-methylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, alkylation of methyl 5-acetyl-2-hydroxybenzoate with propyl bromide under basic conditions forms the intermediate, followed by bromination using bromine in dichloromethane with AlCl₃ as a catalyst . Key factors include temperature control (e.g., 273 K during bromine addition) and solvent selection (dichloromethane/methanol mixtures for crystallization). Yields depend on stoichiometric ratios and catalyst purity.

Q. How can researchers purify and characterize this compound?

  • Methodological Answer : Post-synthesis, purification involves sequential washing (e.g., sodium thiosulfate to remove excess bromine) and drying over anhydrous sodium sulfate . Characterization employs:

  • NMR/IR Spectroscopy : To confirm functional groups (e.g., acetyl, methyl ester).
  • X-ray Crystallography : Resolves planar deviations (e.g., ester group dihedral angles of ~41.65° relative to the aromatic ring) .
  • Melting Point Analysis : Critical for verifying crystallinity (e.g., 379 K observed in single-crystal studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in derivatives of this compound?

  • Methodological Answer : Regioselective modifications (e.g., halogenation or acylation) require controlled electrophilic substitution. For example:

  • Catalysts : AlCl₃ enhances bromination at the acetyl-adjacent position .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions on the benzoate ring .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures promote thermodynamic stability .

Q. How can structural contradictions in safety data (e.g., GHS classification) be resolved for this compound?

  • Methodological Answer : Discrepancies in hazard data (e.g., "no GHS classification" in some SDS vs. detailed protocols for similar esters ) require:

  • Analogous Compound Analysis : Compare with structurally related benzoates (e.g., methyl 2-amino-5-chlorobenzoate) to infer reactivity .
  • Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 guidelines) and environmental persistence studies to fill data gaps.

Q. What crystallographic insights explain the compound’s reactivity in biological systems?

  • Methodological Answer : X-ray studies reveal that the ester group’s out-of-plane orientation (~41.65° dihedral angle) increases steric accessibility for enzyme binding . Weak intermolecular C–H⋯O interactions in the crystal lattice suggest potential hydrogen-bonding sites for target interactions (e.g., PDE5 inhibition) .

Q. How can derivatives of this compound be designed for specific biological targets (e.g., antiulcer agents)?

  • Methodological Answer :

  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to enhance binding to proton pump targets .
  • Pharmacophore Modeling : Overlay derivatives (e.g., antiulcer agents like omeprazole analogs) to identify critical spatial arrangements .
  • In Vitro Assays : Use gastric H⁺/K⁺-ATPase inhibition assays to validate activity .

Q. What mechanistic studies elucidate the compound’s interaction with enzymes like PDE5?

  • Methodological Answer :

  • Docking Simulations : Map the acetyl and methoxy groups to PDE5’s catalytic pocket using software like AutoDock .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG) and stoichiometry .
  • Site-Directed Mutagenesis : Modify PDE5 residues (e.g., Gln817) to test hydrogen-bonding hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.